4-Hydroxy-8-methyl-2-naphthalenecarboxylic acid
Description
4-Hydroxy-8-methyl-2-naphthalenecarboxylic acid is a naphthalene derivative with hydroxyl (-OH) and methyl (-CH₃) substituents at positions 4 and 8, respectively, on the naphthalene ring. Its molecular formula is C₁₂H₁₀O₃, and it serves as a versatile intermediate in organic synthesis and pharmaceutical research. The compound’s structure combines aromatic stability with polar functional groups, enabling applications in ligand design, drug development, and material science.
Properties
IUPAC Name |
4-hydroxy-8-methylnaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7-3-2-4-9-10(7)5-8(12(14)15)6-11(9)13/h2-6,13H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVMRDKBODXPFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=C(C2=CC=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Followed by Hydroxylation and Methylation
One of the principal synthetic routes to 4-hydroxy-8-methyl-2-naphthalenecarboxylic acid involves the initial Friedel-Crafts acylation of naphthalene to introduce the carboxyl functionality at the 2-position. This step uses aluminum chloride as a catalyst to facilitate the electrophilic substitution of an acyl group onto the naphthalene ring.
Step 1: Friedel-Crafts Acylation
- Reactants: Naphthalene and an acylating agent (such as acetyl chloride or anhydride)
- Catalyst: Aluminum chloride (AlCl3)
- Conditions: Typically carried out under anhydrous conditions, temperature controlled between 0-80°C, preferably 30-50°C for optimal yield.
Step 2: Hydroxylation
- The acylated intermediate undergoes selective hydroxylation at the 4-position.
- Reagents: Strong bases or acids, depending on the specific hydroxylation method.
- This step introduces the hydroxyl group essential for the target molecule.
Step 3: Methylation
- Methylation at the 8-position is achieved using methylating agents.
- Common reagents include methyl iodide or dimethyl sulfate in the presence of a base.
This sequence allows for the controlled introduction of the functional groups in a regioselective manner, yielding 4-hydroxy-8-methyl-2-naphthalenecarboxylic acid after purification.
Oxidation of 2-Methyl Naphthalene Derivatives
An alternative industrially viable method involves the liquid-phase oxidation of 2-methyl naphthalene derivatives to yield 2-naphthoic acid derivatives, including the hydroxylated and methylated forms.
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- Transition metal organic salts such as cobalt acetate (Co(OAc)2) and manganese acetate (Mn(OAc)2).
- Bromide salts like potassium bromide (KBr) or sodium bromide (NaBr) serve as co-catalysts.
- Co-catalysts such as acetic acid zirconium and cerous acetate enhance selectivity and yield.
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- The reaction is conducted under oxygen atmosphere.
- Liquid-phase oxidation in the presence of dispersants like triethanolamine to improve solubility and reaction kinetics.
- The process can be repeated multiple times by recycling the mother liquor to improve efficiency and reduce waste.
This method is advantageous for large-scale production due to its use of relatively inexpensive catalysts and the possibility of continuous operation.
Esterification and Conversion to Methyl Ester Derivative
The preparation of methyl 4-hydroxy-8-methyl-2-naphthoate, a methyl ester derivative of the acid, is often used as an intermediate or for characterization purposes.
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- Starting Material: 4-Hydroxy-8-methyl-2-naphthalenecarboxylic acid.
- Reagents: Methanol in the presence of acid catalysts such as sulfuric acid.
- Conditions: Reflux under acidic conditions to promote ester formation.
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- The reaction mixture is neutralized and extracted.
- The methyl ester is isolated by crystallization or chromatography.
This esterification is a classical method to activate the carboxylic acid group and facilitate further synthetic transformations or analytical studies.
Amidation via Acid Halide Intermediate
For derivatives or amide analogues, the acid halide intermediate of 4-hydroxy-8-methyl-2-naphthalenecarboxylic acid can be prepared using acid halogenating agents such as thionyl chloride or oxalyl chloride.
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- React the acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) in solvents like toluene or tetrahydrofuran.
- Reaction temperature: 0-80°C, preferably 30-50°C.
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- The acid halide is reacted with ammonia or ammonium acetate in ether-containing solvents to form the corresponding amide.
This method is noted for its efficiency and relatively mild conditions, providing high yields with minimal by-products.
Advanced Synthetic Techniques and Reaction Monitoring
Recent research protocols emphasize the importance of controlled reaction environments, such as:
- Conducting reactions under inert atmosphere (nitrogen) to prevent oxidation or moisture interference.
- Using carbonyldiimidazole for activation of carboxylic acids in amide synthesis.
- Monitoring reaction progress by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
- Purification by silica gel chromatography to obtain high-purity products.
Summary Table of Preparation Methods
Research Findings and Notes
- The Friedel-Crafts route requires careful control of catalyst and reaction conditions to avoid poly-substitution or rearrangements.
- Liquid-phase oxidation methods benefit from catalyst recycling and mother liquor reuse, enhancing sustainability.
- Esterification and amidation steps are critical for derivatization and further chemical modifications.
- Analytical techniques such as NMR, mass spectrometry, and TLC are essential for monitoring and confirming product formation.
- Safety considerations include handling corrosive catalysts and reagents under well-ventilated conditions and using personal protective equipment.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-8-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid) are used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-naphthalenecarboxylic acid, 4-oxo-8-methyl-, while reduction of the carboxylic acid group can produce 2-naphthalenemethanol, 4-hydroxy-8-methyl-.
Scientific Research Applications
Synthesis of Substituted Naphthoic Products
- Building Block for Complex Molecules 8-Methyl-4-hydroxy-2-naphthoic acid is utilized in the synthesis of building blocks for complex molecules like 6-deoxymollugins .
- Metalation Reactions It is involved in metalation reactions to produce trianions, which are then used in the regioselective construction of 5,5'-didesisopropyl-5,5'-dialkylapogossypol derivatives . These derivatives are potent pan-active inhibitors of antiapoptotic Bcl-2 family proteins .
Use in Cosmetics
Cosmetics may include synthetic or semi-synthetic polymers associated with natural polymers, offering properties such as thermal and chemo-sensitivity . Cosmetic polymers can prepare nanoparticles for delivering fragrances, modifying their release profile, and reducing evaporation risk .
Production of Naphthalene Carboxylic Acid Amide Compounds
4-Hydroxy-8-methyl-2-naphthalenecarboxylic acid can be used to produce naphthalene carboxylic acid amide compounds, which are valuable in synthesizing organic dyes, medical, and agricultural chemicals . A method for producing these compounds involves reacting a naphthalenecarboxylic acid halide compound with ammonium acetate in a solvent containing an ether bond . This method uses an inexpensive and less harmful amidating reagent, providing a product yield equal to or better than conventional methods .
Oxidation of Methyl-Substituted Naphthalenes
Studies on methyl-substituted naphthalenes have shown that microorganisms like Sphingomonas paucimobilis 2322 can metabolize these compounds through methyl group monoxygenation or ring dioxygenation . Intermediates are processed via dihydrodiols to form methyl-substituted salicylates, with multiple pathways leading to the formation of phthalate and (methyl)salicylate from 2-methylnaphthalene .
Due to the limited number of specific case studies available within the search results for the direct applications of "4-Hydroxy-8-methyl-2-naphthalenecarboxylic acid," the following highlights related research and applications:
- Metalation Reactions : A study details the metalation of a similar compound, 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid, to create trianion 6, which is then used to synthesize antiapoptotic Bcl-2 inhibitors .
- Cosmetic Applications : Polymers, including those with a naphthoic acid structure, are used in cosmetics for various purposes, such as film formation, rheology modification, and delivery of active ingredients .
- Naphthalene Carboxylic Acid Amide Production : Naphthalene carboxylic acid amide compounds, derived from hydroxynaphthalenecarboxylic acids, are used in synthesizing organic dyes and medical and agricultural chemicals .
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, such as enzyme inhibition or receptor activation, leading to various physiological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Naphthalenecarboxylic Acid Derivatives
Key Comparative Insights:
Substituent Effects on Reactivity and Solubility: The 4-OH group in the target compound enhances acidity (pKa ~4–5) compared to non-hydroxylated derivatives. In contrast, 6-hydroxy-2-naphthoic acid () has a similar pKa but differs in hydrogen-bonding capacity due to the hydroxyl position . Methyl groups (e.g., 8-CH₃ in the target compound) increase hydrophobicity, improving membrane permeability but reducing water solubility. Ethyl ester derivatives () further enhance lipophilicity, making them suitable for prodrug strategies .
Biological Activity: AHPN () demonstrates potent anticancer activity by inducing apoptosis via mitochondrial pathways. Its bulky adamantyl group likely facilitates interactions with non-retinoid targets, a feature absent in the target compound .
Synthetic Utility: Microwave-assisted synthesis () is a viable route for carboxamide derivatives of naphthalenecarboxylic acids. Similar methods could apply to the target compound by substituting aniline derivatives . Amino-substituted analogues () serve as precursors for coupling reactions, while ester derivatives () are intermediates for hydrolysis to free acids .
Safety and Handling :
- 6-Hydroxy-2-naphthoic acid () requires precautions against prolonged exposure, suggesting similar safety protocols for the target compound .
Biological Activity
4-Hydroxy-8-methyl-2-naphthalenecarboxylic acid, a derivative of naphthalene, has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
4-Hydroxy-8-methyl-2-naphthalenecarboxylic acid is characterized by the following structural features:
- Molecular Formula : C12H10O3
- Functional Groups : Hydroxyl (-OH), carboxylic acid (-COOH), and methyl (-CH3) groups attached to a naphthalene ring.
These functional groups contribute significantly to its reactivity and biological activity.
1. Antimicrobial Properties
Research indicates that 4-Hydroxy-8-methyl-2-naphthalenecarboxylic acid exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals.
2. Inhibition of Enzymatic Activity
The compound has been identified as a potent inhibitor of certain enzymes, particularly those involved in melanin synthesis. Its inhibitory effects on tyrosinase (TYR) activity have been quantified:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 4-Hydroxy-8-methyl-2-naphthalenecarboxylic acid | 1.1 | Competitive inhibition via copper chelation |
| Kojic Acid | 63 | Inhibition of TYR expression |
| β-Arbutin | 500 | Downregulation of TYR protein expression |
This table illustrates that 4-Hydroxy-8-methyl-2-naphthalenecarboxylic acid is significantly more effective than both kojic acid and β-arbutin in inhibiting TYR activity, which is crucial for melanin production in cells .
3. Anticancer Potential
The compound has shown promise in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and progression. By binding to FGFRs, it disrupts downstream signaling pathways essential for cancer cell proliferation .
The biological effects of 4-Hydroxy-8-methyl-2-naphthalenecarboxylic acid can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The hydroxyl group facilitates hydrogen bonding with active sites of enzymes like TYR, while the carboxylic acid group can form ionic bonds.
- Metal Chelation : The compound exhibits metal-chelating properties, particularly with copper ions, which are essential for the catalytic activity of TYR .
Case Study 1: Antimelanogenic Activity
A recent study focused on the antimelanogenic effects of 4-Hydroxy-8-methyl-2-naphthalenecarboxylic acid. It was found to inhibit melanin synthesis in human melanocytes more effectively than traditional agents like kojic acid. The study provided insights into the compound's potential application in treating hyperpigmentation disorders .
Case Study 2: Cancer Research
In vitro studies have demonstrated that 4-Hydroxy-8-methyl-2-naphthalenecarboxylic acid inhibits the proliferation of cancer cell lines by targeting FGFRs. This mechanism suggests a dual role in both inhibiting tumor growth and potentially enhancing the efficacy of existing cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
